Salisorosides Rosavin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rosin, also known as colophony or Greek pitch, is a solid form of resin obtained from pines and other conifers. It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components. Rosin is semi-transparent and varies in color from yellow to black . It is widely used in various industries due to its adhesive properties and ability to form films.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosin is primarily obtained through the distillation of oleoresin from pine trees. The process involves heating the liquid resin to vaporize the volatile components, leaving behind the solid rosin . This method is simple and efficient, making it the most common way to produce rosin.

Industrial Production Methods

In industrial settings, rosin is produced by collecting the oleoresin from pine trees and subjecting it to a distillation process. The oleoresin is heated in large vessels, and the volatile terpenes are vaporized, leaving behind the solid rosin. This process is highly efficient and allows for the large-scale production of rosin .

Chemical Reactions Analysis

Types of Reactions

Rosin undergoes various chemical reactions, including esterification, oxidation, and saponification.

Esterification: Rosin can react with alcohols to form esters.

Oxidation: Rosin can be oxidized to form different products, including abietic acid derivatives.

Saponification: Rosin reacts with caustic alkalis to form rosin soaps, which are used in various industrial applications.

Common Reagents and Conditions

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Oxidation: Oxidizing agents (e.g., potassium permanganate).

Saponification: Caustic alkalis (e.g., sodium hydroxide).

Major Products Formed

Rosin esters: Used in adhesives and coatings.

Abietic acid derivatives: Used in various chemical applications.

Rosin soaps: Used in industrial applications.

Scientific Research Applications

Rosin has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of rosin involves its ability to form films and adhesives. Rosin consists mainly of abietic acid, which can combine with caustic alkalis to form rosin soaps. These soaps have adhesive properties and are used in various industrial applications . Additionally, rosin has been shown to mediate antibacterial actions on Gram-positive bacterial species .

Comparison with Similar Compounds

Rosin is unique due to its natural origin and adhesive properties. Similar compounds include:

Beeswax: Like rosin, beeswax is used in various applications, including adhesives and coatings.

Shellac: Shellac is another natural resin used in coatings and adhesives.

Synthetic resins: Synthetic resins, such as epoxy and polyurethane, are used in similar applications as rosin.

Rosin stands out due to its natural origin, low cost, and versatility in various applications.

Properties

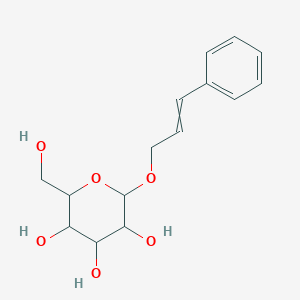

IUPAC Name |

2-(hydroxymethyl)-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCPRHQVVSZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868853 |

Source

|

| Record name | 3-Phenylprop-2-en-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B13391508.png)

![potassium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B13391523.png)

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide](/img/structure/B13391526.png)

![(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13391543.png)

![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)

![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)

![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)